molecular formula C16H15N3O5 B13116708 Methyl 6-(4-nitrophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate CAS No. 612065-20-0

Methyl 6-(4-nitrophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Cat. No.: B13116708
CAS No.: 612065-20-0
M. Wt: 329.31 g/mol
InChI Key: MOCCIPSEZUMLSZ-UHFFFAOYSA-N
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Description

Methyl 6-(4-nitrophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a complex organic compound belonging to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This particular compound is characterized by the presence of a nitrophenylamino group, a carboxylate ester, and a ketone functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-nitrophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 4-nitroaniline with an appropriate ketoester under acidic or basic conditions to form the intermediate. This intermediate undergoes cyclization to form the indolizine core, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recycling and purification steps are also integrated to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenylamino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 6-(4-nitrophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitrophenylamino group allows it to participate in hydrogen bonding and other interactions with biological macromolecules, influencing pathways involved in cell signaling, metabolism, or gene expression .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate: Similar structure but with an amino group instead of a nitrophenylamino group.

    Methyl 6-(4-chlorophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate: Similar structure but with a chlorophenylamino group instead of a nitrophenylamino group.

Properties

CAS No.

612065-20-0

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

methyl 6-(4-nitroanilino)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate

InChI

InChI=1S/C16H15N3O5/c1-24-16(21)12-9-13(15(20)18-8-2-3-14(12)18)17-10-4-6-11(7-5-10)19(22)23/h4-7,9,17H,2-3,8H2,1H3

InChI Key

MOCCIPSEZUMLSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCN2C(=O)C(=C1)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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